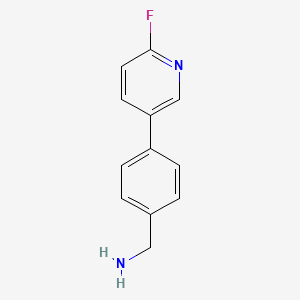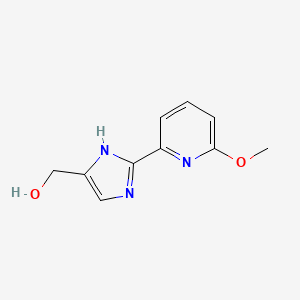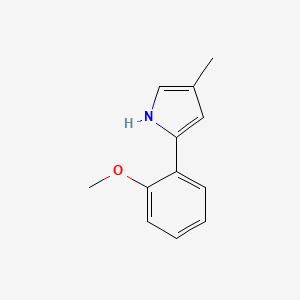
2-(Boc-amino)methyl-4-chloro-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Boc-amino)methyl-4-chloro-benzoic acid is a chemical compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.724 g/mol . It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a chlorine atom is substituted at the 4-position of the benzene ring. This compound is commonly used as a building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorobenzoic acid with tert-butyl carbamate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of 2-(Boc-amino)methyl-4-chloro-benzoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Boc-amino)methyl-4-chloro-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.
Deprotection Reactions: The major product is 2-amino-4-chlorobenzoic acid after the removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
2-(Boc-amino)methyl-4-chloro-benzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Boc-amino)methyl-4-chloro-benzoic acid depends on its application. In synthetic chemistry, it acts as a precursor or intermediate, participating in various reactions to form desired products. In biological systems, its effects are determined by the specific molecular targets and pathways it interacts with, such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chlorobenzoic acid: Similar structure but without the Boc protecting group.
4-Chloro-2-methylbenzoic acid: Similar structure with a methyl group instead of an amino group.
Uniqueness
2-(Boc-amino)methyl-4-chloro-benzoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
Molekularformel |
C13H16ClNO4 |
|---|---|
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
4-chloro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-8-6-9(14)4-5-10(8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
RLXRBDFQIYVHPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)






![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)



![[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B13690066.png)
